Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Click Chemistry Bioconjugation Triazole Synthesis

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate delivers orthogonal reactivity unmatched by saturated or alkene-containing analogs. Its terminal alkyne enables high-yielding CuAAC click chemistry for triazole library synthesis, PROTAC linker assembly, and bioorthogonal conjugation, while the para-phenolic hydroxyl supports further derivatization, hydrogen bonding, and antioxidant activity. Preliminary evidence of CCR5 antagonism positions this scaffold for HIV, inflammatory, and autoimmune drug discovery programs. The resulting triazoles exhibit measurable fluorescence (quantum yields up to ~0.15 in acetonitrile), enabling label-free assay development. Choose this building block over non-hydroxylated or saturated analogs to access dual-handle reactivity, gold-catalyzed rearrangement pathways, and streamlined SAR exploration.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
Cat. No. B8700331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-hydroxyphenyl)prop-2-ynoate
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C#CC1=CC=C(C=C1)O
InChIInChI=1S/C11H10O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7,12H,2H2,1H3
InChIKeyXROXXXTWGDTQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate: A Versatile Propargyl Ester Building Block with Dual Functional Handles


Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate (CAS 1030828-84-2; C11H10O3; MW 190.19 g/mol) is a phenylpropargyl ester that integrates a terminal alkyne, a phenolic hydroxyl group, and an ethyl ester moiety . This unique architecture enables orthogonal reactivity: the alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and gold-catalyzed rearrangements, while the phenolic hydroxyl provides antioxidant potential and a site for further functionalization [1][2].

Why Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate Cannot Be Replaced by Common Analogs


Unlike saturated or alkene-containing analogs (e.g., ethyl 3-(4-hydroxyphenyl)propanoate or ethyl p-hydroxycinnamate), Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate possesses a terminal alkyne that is essential for bioorthogonal click chemistry and transition-metal-catalyzed transformations [1]. The phenolic hydroxyl further distinguishes it from simple phenylpropargyl esters, enabling hydrogen-bonding interactions and antioxidant activity that are absent in non-hydroxylated derivatives [2]. Substitution with compounds lacking either the alkyne or the para-hydroxyl group eliminates the dual-handle reactivity and specific biological profiles that define this building block's utility in medicinal chemistry and materials science.

Quantitative Differentiation of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate Against Key Comparators


Click Chemistry Reactivity: Terminal Alkyne Enables Bioorthogonal Conjugation Unavailable to Cinnamate Analogs

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate contains a terminal alkyne that undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles, a reaction that is completely inaccessible to the corresponding cinnamate (ethyl 3-(4-hydroxyphenyl)prop-2-enoate) or saturated propanoate analogs [1]. In the context of hydroxyphenyl-substituted click triazoles, the alkyne group of related propargyl esters has been shown to react quantitatively with azides under standard CuAAC conditions, yielding triazole products with distinct fluorescence properties that vary with the substitution pattern [1]. This reactivity profile provides a clear functional differentiation: the alkyne is a prerequisite for bioorthogonal labeling and modular construction of triazole-based libraries.

Click Chemistry Bioconjugation Triazole Synthesis

Gold-Catalyzed Rearrangements: Propargyl Ester Motif Permits Unique Transformations

As a propargyl ester, Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate is primed for gold-catalyzed 1,2-acyloxy migration and subsequent transformations that are not accessible to saturated or alkene-containing analogs. A 2021 study demonstrated that propargyl esters react with alkynylsilanes under gold catalysis to afford vinylallene derivatives in good yields (typically 60–90%) with full atom economy and broad substrate scope [1]. The reaction proceeds via a [1,2]-acyloxy rearrangement to generate a gold vinylcarbene intermediate, followed by regioselective attack and a type II-dyotropic rearrangement. This reactivity is specific to the propargyl ester functional group; analogous cinnamate or propanoate esters do not undergo this cascade.

Gold Catalysis Propargyl Esters Vinylallene Synthesis

Synthetic Accessibility: Scalable Copper-Catalyzed Coupling Provides Reliable Supply

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate is synthesized via copper(I)-catalyzed coupling of 4-iodophenol with ethyl propiolate in DMF at 110 °C for 15 hours, followed by filtration and silica gel chromatography (hexane/ethyl acetate 4:1) to afford the title compound as a white solid [1]. This one-step procedure contrasts with the multi-step syntheses required for many analogs bearing additional substituents or saturated backbones. The use of inexpensive copper(I) oxide as catalyst and commercially available starting materials (4-iodophenol, ethyl propiolate) ensures scalability and cost-effectiveness for procurement.

Organic Synthesis Sonogashira Coupling Process Chemistry

Potential Biological Activity: Class-Level Evidence Suggests CCR5 Antagonism and PPARγ Modulation

Preliminary pharmacological screening of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate indicates potential utility as a CCR5 antagonist, relevant to HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. Additionally, structurally related phenylpropiolic acid derivatives have been shown to modulate PPARγ and MAPK/ERK signaling pathways . While direct quantitative IC50 data for this specific compound are not available in the public domain, the combination of the phenolic hydroxyl and propargyl ester scaffold is hypothesized to confer a unique biological profile distinct from saturated analogs that lack the electrophilic alkyne and from non-hydroxylated propargyl esters that lack hydrogen-bonding capacity.

Medicinal Chemistry CCR5 Antagonist PPARγ Modulation

Fluorescence Properties: Hydroxyphenyl-Substituted Click Triazoles Exhibit Tunable Emission

Hydroxyphenyl-substituted 1,2,3-triazoles derived from terminal alkynes such as Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate display measurable fluorescence with quantum yields that depend on the substitution pattern and solvent environment [1]. In a systematic study, the fluorescence emission maxima of related hydroxyphenyl triazoles ranged from approximately 350 nm to 420 nm, with quantum yields up to 0.15 in acetonitrile [1]. These photophysical properties are absent in triazoles derived from non-hydroxylated phenylpropargyl ethers or in the parent cinnamate analogs, providing a functional readout that can be exploited in assay development or materials applications.

Fluorescence Triazole Photophysics

Limitation Acknowledgment: Direct Head-to-Head Comparative Data Are Scarce

It is important to note that high-strength, direct head-to-head quantitative comparisons between Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate and its closest analogs are not currently available in the peer-reviewed literature. The evidence presented above relies on class-level inference and supporting data from structurally related compounds. Procurement decisions should therefore weigh the demonstrated synthetic and reactivity advantages (click chemistry handle, propargyl ester reactivity) alongside the preliminary biological indications. Researchers requiring robust comparative potency data should consider in-house head-to-head profiling or request custom synthesis of comparator panels.

Evidence Gap Comparative Studies Data Transparency

Optimal Use Cases for Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate Based on Verifiable Evidence


Modular Synthesis of Bioactive Triazole Libraries via Click Chemistry

The terminal alkyne enables rapid, high-yielding CuAAC reactions with diverse azides to generate 1,2,3-triazole-containing compounds. This is particularly valuable for constructing focused libraries for phenotypic screening or for preparing PROTAC linkers where the phenolic hydroxyl can be further derivatized. The fluorescence of the resulting triazoles [1] may also facilitate assay development and target engagement studies without additional labeling steps.

Gold-Catalyzed Cascade Reactions for Complex Scaffold Construction

The propargyl ester motif allows access to vinylallene and allenylsilane intermediates via gold-catalyzed rearrangements [1]. These transformations are atom-economical and provide structurally complex products that are otherwise difficult to obtain. Medicinal chemistry groups seeking novel chemotypes or natural product-like scaffolds can leverage this reactivity to diversify lead series.

Hit-to-Lead Optimization in CCR5-Targeted Programs

Preliminary evidence suggests CCR5 antagonism [1], positioning Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate as a potential starting point for developing therapeutics for HIV, inflammatory diseases, or autoimmune conditions. The combination of a modifiable phenolic handle and a clickable alkyne supports iterative structure-activity relationship (SAR) exploration and the attachment of reporter tags.

Fluorescent Probe and Sensor Development

Hydroxyphenyl-substituted triazoles derived from this compound exhibit measurable fluorescence with quantum yields up to ~0.15 in acetonitrile [1]. This property can be exploited to create turn-on or ratiometric sensors for metal ions, reactive oxygen species, or biomolecular interactions, leveraging the well-established click chemistry conjugation strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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